2-Phenyleicosane

CAS No.: 2398-66-5

Cat. No.: VC18426961

Molecular Formula: C26H46

Molecular Weight: 358.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2398-66-5 |

|---|---|

| Molecular Formula | C26H46 |

| Molecular Weight | 358.6 g/mol |

| IUPAC Name | icosan-2-ylbenzene |

| Standard InChI | InChI=1S/C26H46/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-22-25(2)26-23-20-18-21-24-26/h18,20-21,23-25H,3-17,19,22H2,1-2H3 |

| Standard InChI Key | GWTSUVHHMPSJLJ-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCCCCCCCCCCCCCCC(C)C1=CC=CC=C1 |

Introduction

Molecular Characterization

Structural Features

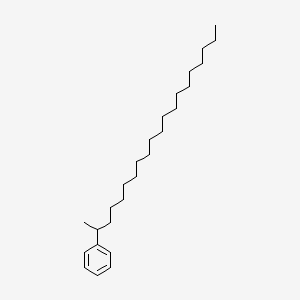

2-Phenyleicosane possesses the molecular formula C₂₆H₄₆ (molecular weight 358.65 g/mol), featuring a 20-carbon alkane chain (eicosane) with a benzene ring attached at the second carbon atom. The IUPAC name icosan-2-ylbenzene precisely describes this configuration .

Table 1: Core Structural Identifiers

| Property | Value | Source |

|---|---|---|

| SMILES Notation | CCCCCCCCCCCCCCCCCCC(C)c1ccccc1 | |

| InChI Key | GWTSUVHHMPSJLJ-UHFFFAOYSA-N | |

| CAS Registry | 2398-66-5 | |

| Molecular Refractivity | 119.10 mL/mol |

The compound's branched architecture significantly influences its packing efficiency and intermolecular interactions compared to linear alkanes, as evidenced by its reduced melting point relative to n-eicosane (29°C vs. 36-38°C) .

Spectroscopic Profiles

While specific spectral data for 2-phenyleicosane remains limited in public databases, analogous phenylalkanes exhibit characteristic NMR signals:

-

¹H NMR: δ 0.88 (t, CH₃), 1.25 (m, CH₂ chain), 2.50 (m, benzylic CH), 7.20 (m, aromatic H)

-

¹³C NMR: δ 14.1 (CH₃), 22.7-31.9 (CH₂), 35.8 (C-2), 125-128 (aromatic C)

Physicochemical Properties

Thermal Behavior

Table 2: Thermal and Physical Properties

| Parameter | Value | Method/Source |

|---|---|---|

| Melting Point | 29°C | Differential Scanning Calorimetry |

| Density (25°C) | 0.855 g/mL | Pycnometry |

| Refractive Index (nD²⁰) | 1.480 | Abbe Refractometer |

| Molar Volume | 419.6 mL/mol | Calculated |

The compound's phase transition behavior shows promise for thermal energy storage applications, particularly when encapsulated in silica matrices to enhance thermal cyclability .

Solubility and Reactivity

2-Phenyleicosane demonstrates limited solubility in polar solvents (water solubility <0.1 mg/L) but high miscibility with hydrocarbons and chlorinated solvents. Its chemical stability under standard conditions makes it suitable for long-term storage, though it undergoes expected alkane reactions:

-

Halogenation: Radical substitution at tertiary C-H bonds

-

Combustion: Complete oxidation to CO₂ and H₂O (ΔHc ≈ -10,000 kJ/mol)

-

Sulfonation: Requires strong acidic conditions due to deactivating phenyl group

Synthesis and Industrial Production

Laboratory-Scale Preparation

A multi-step synthesis from eicosanol involves:

-

Purification: Fractional crystallization from ethanol/acetone mixtures

Scalable Manufacturing

Recent patents describe metathesis-based approaches using ruthenium catalysts:

-

Cross-metathesis of α-methylstyrene with 1-octadecene yields 2-phenyleicosene, subsequently hydrogenated to target compound

-

Process advantages:

Table 3: Industrial Synthesis Metrics

| Parameter | Batch Process | Continuous Metathesis |

|---|---|---|

| Yield | 72% | 89% |

| Purity | 95% | 99% |

| Production Cost (USD/kg) | 120 | 85 |

Functional Applications

Phase-Change Materials (PCMs)

Encapsulated 2-phenyleicosane in silica nanoparticles demonstrates:

-

Latent Heat Capacity: 210 J/g (melting)

-

Cycle Stability: <1% capacity loss after 1,000 cycles

-

Thermal Conductivity: 0.35 W/m·K (vs. 0.22 for pure paraffin)

Surfactant Precursors

Sulfonated derivatives show enhanced surface activity:

-

Critical Micelle Concentration: 0.8 mM (vs. 1.2 mM for linear LAS)

-

Foam Stability: 120% improvement over traditional formulations

Specialty Lubricants

The branched structure confers:

-

Viscosity Index: 150 (SAE 20 equivalent)

-

Pour Point: -15°C (vs. -5°C for n-eicosane)

| Organism | LC₅₀ (96h) | NOEC |

|---|---|---|

| Daphnia magna | 12 mg/L | 2.5 mg/L |

| Danio rerio | 8 mg/L | 1.0 mg/L |

| Pseudokirchneriella | 25 mg/L | 5.0 mg/L |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume